![molecular formula C19H21ClN2O3S B2479989 5-chloro-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-methoxybenzenesulfonamide CAS No. 681841-55-4](/img/structure/B2479989.png)

5-chloro-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-methoxybenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

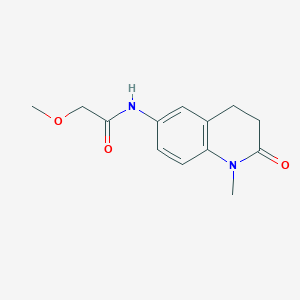

This compound belongs to the class of organic compounds known as indolines . Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The molecular formula of the compound is C19H21ClN2O3S .

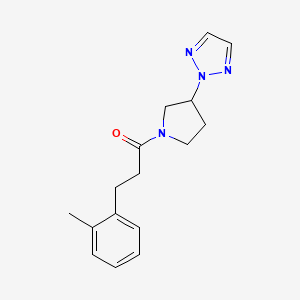

Molecular Structure Analysis

The molecular structure of this compound includes an indole nucleus, which is also known as benzopyrrole. This nucleus contains a benzenoid nucleus and has 10 π-electrons, which makes them aromatic in nature . The average mass of the compound is 392.900 Da .Scientific Research Applications

Anti-HIV and Antifungal Activity

Research has demonstrated that compounds similar to 5-chloro-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-methoxybenzenesulfonamide, specifically benzensulfonamides, have been synthesized and evaluated for their anti-HIV and antifungal activities. These compounds, which include various benzenesulfonamides with different substituents, show promising biological activity and might be significant in the development of new therapeutic agents (Zareef et al., 2007).

Tautomerism and Solvatochromism in Spectra

A study on arylhydrazones of β-diketones, including derivatives similar to the subject compound, explored the role of tautomerism and solvatochromism in their UV-VIS spectra. This research is significant for understanding the photophysical properties of these compounds, which could have implications in various scientific applications such as materials science and photochemistry (Kuźnik et al., 2012).

Anticancer Properties

There's evidence suggesting that certain benzenesulfonamide derivatives, including those with structural similarities to the specified compound, exhibit anticancer properties. This research contributes to the ongoing search for new anticancer drugs and the understanding of their mechanisms (Zhang et al., 2010).

Antitumor Applications

Some sulfonamides, closely related to this compound, have been identified as potential antitumor agents. These compounds have been evaluated in antitumor screens and showed promising results as cell cycle inhibitors, contributing to the field of cancer research and therapy (Owa et al., 2002).

Photosensitizers in Photodynamic Therapy

Research indicates that certain benzenesulfonamide derivatives exhibit properties that make them suitable as photosensitizers in photodynamic therapy, a treatment method for cancer. These compounds' ability to generate singlet oxygen and their photophysical properties are particularly noteworthy (Pişkin et al., 2020).

Alzheimer’s Disease Treatment

A series of sulfonamides, including those structurally similar to the compound , have been synthesized and studied for their potential as therapeutic agents in Alzheimer’s disease. These studies focus on their enzyme inhibitory activities and could contribute to the development of new treatments for neurodegenerative diseases (Abbasi et al., 2018).

Future Directions

Indole derivatives have an immeasurable potential to be explored for newer therapeutic possibilities . Future research could focus on synthesizing a variety of indole derivatives, including “5-chloro-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-methoxybenzenesulfonamide”, and investigating their biological activities.

properties

IUPAC Name |

5-chloro-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN2O3S/c1-12-4-6-17-16(10-12)15(13(2)22-17)8-9-21-26(23,24)19-11-14(20)5-7-18(19)25-3/h4-7,10-11,21-22H,8-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFTMVRKKIJSQEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=C2CCNS(=O)(=O)C3=C(C=CC(=C3)Cl)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Chlorophenoxy)-2-methyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]propanamide](/img/structure/B2479910.png)

![Tert-butyl 4-[(5,6-dichloropyridin-3-yl)sulfonyl]-2,3-dimethylpiperazine-1-carboxylate](/img/structure/B2479911.png)

![Ethyl 4-oxo-5-(4-(piperidin-1-ylsulfonyl)benzamido)-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2479915.png)

![1-(1-(2,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol](/img/structure/B2479916.png)

![4-chloro-3-[[2-(1-methylimidazol-2-yl)sulfanylacetyl]amino]benzoic Acid](/img/structure/B2479924.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-phenoxybenzamide](/img/structure/B2479928.png)

![Methyl 5-(((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2479929.png)